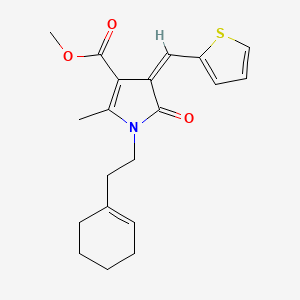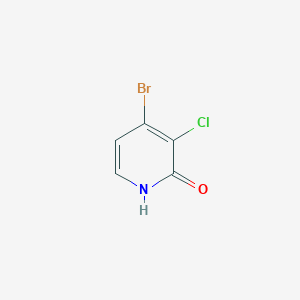
N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to develop new materials and therapeutic agents.
Métodos De Preparación
The synthesis of N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. One common synthetic route includes the following steps:
Formation of Cyclopropylpiperidine: : Cyclopropylpiperidine can be synthesized through the reaction of cyclopropylamine with a suitable alkylating agent, such as 1-bromopropane, under controlled conditions.
Introduction of Carboxamide Groups: : The carboxamide groups can be introduced by reacting the cyclopropylpiperidine with an appropriate carboxylic acid derivative, such as benzhydryl carboxylic acid, in the presence of coupling reagents like DCC (Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole).
Purification and Characterization: : The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry.
Industrial production methods may involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives, which may have different biological activities.
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution Reactions: : Substitution reactions can be carried out at different positions on the piperidine ring, introducing various functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like KMnO4 (Potassium permanganate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.
Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: : It can be utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N3-benzhydryl-N1-cyclopropylpiperidine-1,3-dicarboxamide can be compared with other similar compounds, such as:
N-Cyclopropylpiperidine-3-carboxamide: : This compound lacks the benzhydryl group, resulting in different chemical and biological properties.
N-Benzhydryl-piperidine derivatives: : These compounds may have variations in the substituents on the piperidine ring, leading to differences in their activity and applications.
Propiedades
IUPAC Name |
3-N-benzhydryl-1-N-cyclopropylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22(19-12-7-15-26(16-19)23(28)24-20-13-14-20)25-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQDXFNSNQNOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propan-2-yl 2-[3-oxo-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2839948.png)



![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)


![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2839956.png)
![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)
![2-(3,4-Dimethoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2839960.png)
![3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2839961.png)
